2-Thienyllithium

Catalog No.
S567659
CAS No.
2786-07-4
M.F
C4H3LiS
M. Wt
90.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Thienyllithium

CAS Number

2786-07-4

Product Name

2-Thienyllithium

IUPAC Name

lithium;2H-thiophen-2-ide

Molecular Formula

C4H3LiS

Molecular Weight

90.1 g/mol

InChI

InChI=1S/C4H3S.Li/c1-2-4-5-3-1;/h1-3H;/q-1;+1

InChI Key

SNHOZPMHMQQMNI-UHFFFAOYSA-N

SMILES

[Li+].C1=CS[C-]=C1

Synonyms

2-lithiothiophene

Canonical SMILES

[Li+].C1=CS[C-]=C1

Organic Synthesis

  • C-C Bond Formation

    -Thienyllithium readily reacts with various organic electrophiles, forming new carbon-carbon bonds. This versatility allows researchers to synthesize diverse molecules, including pharmaceuticals, agrochemicals, and natural products. For example, it can be used to create the thiophene ring, a common structural motif found in many biologically active compounds.

  • Functionalization of Aromatic Compounds

    2-Thienyllithium can act as a nucleophile, attacking the positive center on aromatic rings. This facilitates the introduction of functional groups like aldehydes, ketones, and esters onto aromatic molecules, leading to diverse applications in material science and drug discovery [].

Materials Science

  • Precursor for Conducting Polymers

    2-Thienyllithium serves as a key building block for the synthesis of conjugated polymers, a class of materials with unique electrical and optical properties. These polymers find applications in organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors [].

  • Thin Film Deposition

    2-Thienyllithium can be used in chemical vapor deposition (CVD) techniques to create thin films of various thiophene-based materials. These films are of interest for their potential use in electronic devices, sensors, and solar cells [].

2-Thienyllithium is an organolithium compound with the chemical formula C₄H₃LiS. It consists of a thienyl group (a five-membered aromatic ring containing sulfur) bonded to a lithium atom. This compound is known for its high reactivity, particularly in organic synthesis, where it acts as a nucleophile due to the presence of the electron-rich thienyl moiety. 2-Thienyllithium is typically prepared and handled under inert conditions because it is pyrophoric and can ignite spontaneously upon exposure to air or moisture .

, primarily due to its nucleophilic properties. Key reactions include:

  • Alkylation and Arylation: 2-Thienyllithium can react with alkyl and aryl halides to form substituted thienyl compounds. This process involves the nucleophilic attack of the thienyllithium on the electrophilic carbon of the halide, resulting in the formation of a new carbon-carbon bond .
  • Coupling Reactions: The compound can also undergo coupling reactions, such as with thionyl chloride, leading to products like 2,2'-bithienyl. This reaction showcases its ability to form complex structures through C-C bond formation .
  • Reactions with Metal Complexes: 2-Thienyllithium has been shown to react with carbyne complexes, facilitating carbon-carbon bond formation at different sites within the molecule, which is significant for synthesizing more complex organic structures .

The synthesis of 2-thienyllithium typically involves the lithiation of thieno compounds using lithium diisopropylamide or other lithium reagents. Common methods include:

  • Lithiation of 2-Thiophenol: This method involves treating 2-thiophenol with a strong base like n-butyllithium in an inert atmosphere to generate 2-thienyllithium.
  • Direct Reaction with Lithium: In some cases, elemental lithium can be reacted directly with thiophenes under controlled conditions to yield 2-thienyllithium.
  • Using Organolithium Reagents: Reacting thieno compounds with organolithium reagents can also produce 2-thienyllithium efficiently.

Handling these reactions requires careful control of moisture and air exposure due to the pyrophoric nature of the compound.

2-Thienyllithium finds applications primarily in organic synthesis:

  • Synthesis of Thienyl Derivatives: It is utilized in synthesizing various thienyl-substituted compounds that have applications in pharmaceuticals and agrochemicals.
  • Building Block in Organic Chemistry: As a versatile reagent, it serves as a building block for more complex organic molecules through various coupling and substitution reactions.
  • Material Science: Research into conducting polymers has explored using thienyl derivatives as components due to their electronic properties.

Interaction studies involving 2-thienyllithium mainly focus on its reactivity with other chemical species. For example:

  • Reactivity with Electrophiles: Studies have shown that 2-thienyllithium readily reacts with various electrophiles, leading to diverse products depending on the nature of the electrophile used.
  • Metal Complex Interactions: Its interactions with metal complexes have been explored, revealing insights into forming new materials and understanding reaction mechanisms in organometallic chemistry.

These studies help illustrate the compound's versatility and importance in synthetic organic chemistry.

Several compounds share structural or functional similarities with 2-thienyllithium:

Compound NameStructure TypeUnique Features
3-ThienyllithiumOrganolithiumReactivity patterns differ due to position of sulfur
ThiophenolAromatic alcoholLess reactive than organolithiums
1-ThienyllithiumOrganolithiumDifferent regioselectivity in reactions
Thioether derivativesSulfur-containingOften less reactive compared to organolithiums

Uniqueness of 2-Thienyllithium:

  • The position of the sulfur atom in the thienyl ring significantly influences its reactivity compared to other thienyl derivatives.
  • Its ability to form stable intermediates during reactions makes it particularly useful for synthesizing complex organic molecules.

Molecular Structure and Composition

Chemical Formula and Molecular Weight

2-Thienyllithium is an organolithium compound with the molecular formula C₄H₃LiS [1] [2] [3]. The compound has a molecular weight of 90.068 grams per mole, with an exact mass of 90.012 grams per mole and a monoisotopic mass of 90.012 grams per mole [1]. The International Union of Pure and Applied Chemistry name for this compound is lithium 2H-thiophen-2-ide [1] [3].

The compound is catalogued under Chemical Abstracts Service number 2786-07-4 and European Community number 220-504-6 [1] [3]. Alternative nomenclature includes lithium thiophen-2-ide, lithiothiophene, thienyllithium, 2-thienyl-lithium, thienyl lithium, and 2-lithiothiophene [1]. The compound's Simplified Molecular Input Line Entry System notation is [Li+].C1=CS[C-]=C1 [1].

Structural Characteristics

2-Thienyllithium consists of a lithium cation ionically bonded to a thiophene ring system where the lithium has replaced a hydrogen atom at the 2-position of the thiophene heterocycle [1] [3]. The thiophene ring is a five-membered aromatic heterocycle containing one sulfur atom and four carbon atoms [35]. The thiophene ring system exhibits planar geometry and maintains aromaticity according to Hückel's rule with six π-electrons [35] [39].

The compound exists as various aggregated forms in solution, depending on the solvent and concentration conditions [9] [11] [17]. In tetrahydrofuran solution, 2-thienyllithium forms multiple aggregate structures including dimers and tetramers, with different coordination environments around the lithium centers [9] [11]. The structural diversity arises from the ability of the lithium cation to coordinate with donor solvents and form bridging interactions with other 2-thienyllithium units [9] [11] [17].

Crystallographic Data

Extensive crystallographic studies have been conducted on various solvated forms of 2-thienyllithium [9] [11] [12]. X-ray diffraction analysis has revealed the structures of several donor base stabilized 2-thienyllithium derivatives. The tetramer [(Et₂O)Li(C₄H₃S)]₄ crystallizes with diethyl ether coordination, while the dimer [(THF)₂Li(C₄H₃S)]₂ incorporates two tetrahydrofuran molecules per lithium center [9] [11].

Additional crystallographic data exists for [(DME)Li(C₄H₃S)]₂, where DME represents 1,2-dimethoxyethane, [(TMEDA)Li(C₄H₃S)]₂ with N,N,N',N'-tetramethylethylene-1,2-diamine, and the monomeric [(PMDETA)Li(C₄H₃S)] containing N,N,N',N'',N''-pentamethyldiethylenetriamine [9] [11]. One specific crystallographic entry shows a monomeric 2-thienyllithium derivative with the formula C₁₃H₂₆LiN₃S, crystallizing in space group P 1 21/n 1 with unit cell parameters a = 8.466 ± 0.002 Å, b = 15.573 ± 0.003 Å, c = 12.226 ± 0.002 Å, and β = 93.36 ± 0.02° [15].

Physical Properties

Physical State and Appearance

Density and Flash Point

The density of 2-thienyllithium solution is reported as 0.829 grams per milliliter at 25°C [1] [2] [7] [31]. This density measurement corresponds to the solution formulation rather than the pure compound. The flash point of the solution is -30°C in closed cup conditions [1] [2] [31] [32]. The low flash point indicates the highly flammable nature of the solution, primarily due to the organic solvent components.

PropertyValueTemperatureReference
Density0.829 g/mL25°C [1] [2] [7]
Flash Point-30°CClosed cup [1] [2] [31]
Flash Point-22°FClosed cup [31] [32]

Solubility Parameters

2-Thienyllithium demonstrates violent reactivity with water, making it incompatible with protic solvents [1]. The compound is typically soluble in ethereal solvents such as tetrahydrofuran, diethyl ether, and 1,2-dimethoxyethane [17] [30] [42]. Solution studies have shown that the compound exhibits different aggregation behaviors depending on the coordinating ability of the solvent system [17] [30].

In tetrahydrofuran-ether mixtures at low temperatures, 2-thienyllithium derivatives show variable dimer formation depending on the specific substituents present [17]. The solubility and stability of 2-thienyllithium in different solvent systems directly influences its aggregation state and reactivity profile [17] [30] [42].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopic Analysis

Comprehensive nuclear magnetic resonance studies have been conducted on 2-thienyllithium using multiple nuclei including ⁶Li, ⁷Li, ¹³C, and ³¹P spectroscopy [17] [18] [21]. Low-temperature ⁶Li and ⁷Li nuclear magnetic resonance spectroscopy has been particularly useful for characterizing the aggregation states and solvation environments of 2-thienyllithium in solution [17] [18].

In ⁷Li nuclear magnetic resonance spectroscopy, the compound appears as characteristic signals that vary depending on the aggregation state and coordination environment [18] [21]. The ¹³C nuclear magnetic resonance spectrum shows signals corresponding to the thiophene ring carbons, with the lithiated carbon appearing at characteristic downfield chemical shifts due to the electron-deficient nature of the carbon-lithium bond [18] [19].

Two-dimensional nuclear magnetic resonance techniques, including diffusion-ordered nuclear magnetic resonance spectroscopy and heteronuclear Overhauser enhancement nuclear magnetic resonance spectroscopy, have been employed to study the solution dynamics and intermolecular interactions of 2-thienyllithium aggregates [9] [11] [21]. These studies reveal that different solvated forms of 2-thienyllithium maintain their solid-state structures to varying degrees in solution [9] [11].

Infrared Spectroscopy

Infrared spectroscopic characterization of 2-thienyllithium and related thiophene derivatives shows characteristic vibrational modes associated with the aromatic thiophene ring system [22] [25] [26]. Thiophene carbon-hydrogen stretching vibrations typically appear in the region of 3060-3100 cm⁻¹, corresponding to sp² carbon-hydrogen bonds in the aromatic ring [26].

The infrared spectrum of thiophene-containing compounds exhibits characteristic absorption bands that can be used for structural identification and purity assessment [22] [25]. Infrared spectroscopy has been particularly useful in monitoring chemical transformations involving 2-thienyllithium and confirming the presence of thiophene functionality in reaction products [22] [25].

Mass Spectrometry

Mass spectrometric analysis of 2-thienyllithium presents challenges due to the ionic nature of the lithium-carbon bond and the tendency of the compound to exist in aggregated forms [28] [29]. The molecular ion peak for 2-thienyllithium would be expected at mass-to-charge ratio 90, corresponding to the molecular weight of the compound [1] [4].

Fragmentation patterns in mass spectrometry of organolithium compounds typically involve loss of the lithium cation, leading to formation of the corresponding carbanion or radical species [28] [29]. For 2-thienyllithium, characteristic fragmentation would involve formation of the thienyl anion or radical at mass-to-charge ratio 83, corresponding to the C₄H₃S fragment after lithium loss [28].

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H250 (40.62%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H302 (59.38%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (59.38%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (59.38%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (59.38%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

2786-07-4

Dates

Modify: 2024-04-14

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